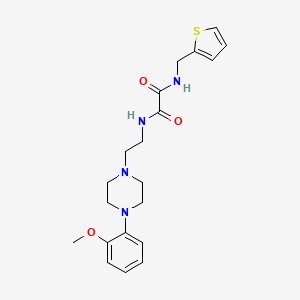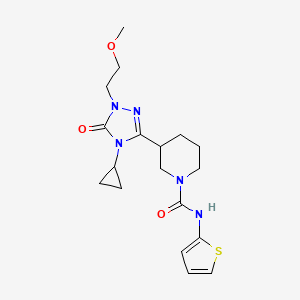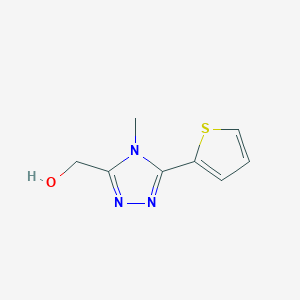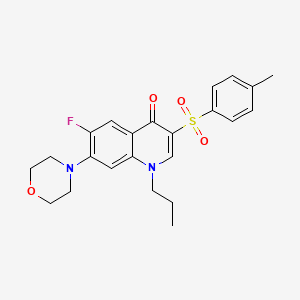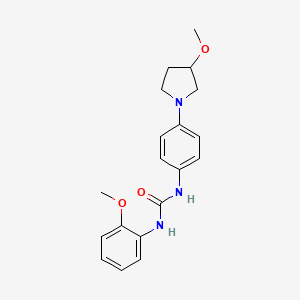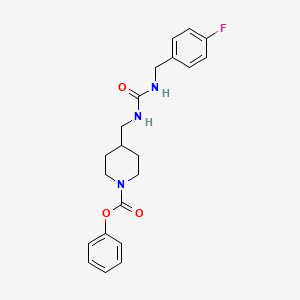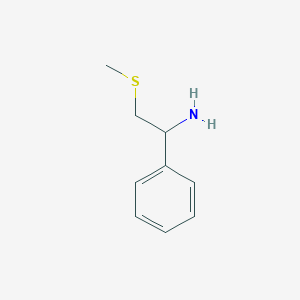
2-(Methylsulfanyl)-1-phenylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)-1-phenylethan-1-amine, also known as 2-Methylthioamphetamine (2-MTA), is a synthetic amphetamine derivative. It is a potent stimulant drug that increases the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity :Research has delved into the synthesis of new sulfur- and nitrogen-containing derivatives based on compounds like 2-(Methylsulfanyl)-1-phenylethan-1-amine, exhibiting significant biological activity. A study highlighted the synthesis of novel sulfur-containing compounds with notable antioxidant effects and the ability to influence biological membranes. These compounds showcased potential for drug development, evidenced by their ability to stabilize erythrocyte membranes and increase mitochondrial membrane potential, likely due to their interaction with carrier proteins (Farzaliyev et al., 2020).
Pharmacodynamics and Mechanisms of Action :The vasorelaxant properties of certain derivatives, like 1-nitro-2-phenylethane, were explored, revealing a complex mechanism involving the stimulation of the soluble guanylate cyclase-cGMP pathway. This finding is crucial for understanding the pharmacodynamics of these compounds and could inform therapeutic strategies for cardiovascular diseases (Brito et al., 2013).
Chemical Synthesis and Reactivity :The versatility of compounds like this compound in chemical synthesis is well-documented. For instance, the regiospecific synthesis of 1,2-aminoalcohol via the ring-opening of racemic styrene oxide in the presence of Lewis acids demonstrates the compound's utility in producing biologically active molecules (Boukhari et al., 2010). Similarly, the preparation of stable aziridinium ions and their selective ring-openings to yield synthetically valuable amine derivatives underlines the significance of these compounds in synthetic organic chemistry (Kim et al., 2008).
Propiedades
IUPAC Name |
2-methylsulfanyl-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLILOASTKRWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[4-(4-chlorophenyl)-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B2632334.png)
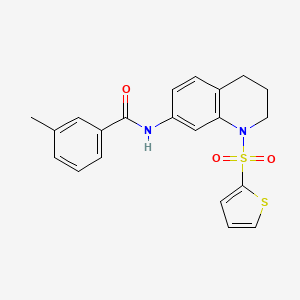
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2632337.png)
![2-Bromo-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B2632338.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2632345.png)
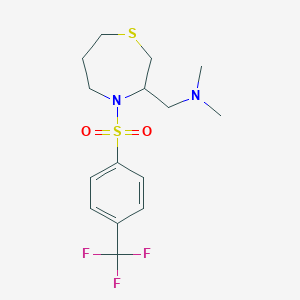
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2632349.png)
![1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2632350.png)
